molecular formula C14H9F2N3O3S B15278775 2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid

2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid

Cat. No.: B15278775
M. Wt: 337.30 g/mol
InChI Key: AIHRZUPEELIHMS-UHFFFAOYSA-N
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Description

2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a carboxylic acid group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the carboxylic acid group. Common reagents used in these reactions include fluorinated benzene derivatives, hydrazine, and thioamides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
  • 2-(3’,4’-Difluorobenzyloxy)thiophenol

Uniqueness

2-(3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid is unique due to its combination of a pyrazole ring, a thiazole ring, and a carboxylic acid group This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

Molecular Formula

C14H9F2N3O3S

Molecular Weight

337.30 g/mol

IUPAC Name

2-[3-(3,4-difluorophenyl)-5-(hydroxymethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H9F2N3O3S/c15-9-2-1-7(3-10(9)16)11-4-8(5-20)19(18-11)14-17-12(6-23-14)13(21)22/h1-4,6,20H,5H2,(H,21,22)

InChI Key

AIHRZUPEELIHMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C(=C2)CO)C3=NC(=CS3)C(=O)O)F)F

Origin of Product

United States

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